molecular formula C17H20N4NaO9P B7803279 sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

Cat. No.: B7803279
M. Wt: 478.3 g/mol
InChI Key: OHSHFZJLPYLRIP-BMZHGHOISA-M
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Description

Zoledronic acid . Zoledronic acid is a bisphosphonate used primarily in the treatment of various bone diseases, including osteoporosis, Paget’s disease, and bone metastases from cancers. It is known for its ability to inhibit bone resorption, making it a valuable therapeutic agent in conditions where bone turnover is excessively high.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zoledronic acid is synthesized through a multi-step process. The synthesis typically begins with the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis to yield the final product. The reaction conditions involve:

    Imidazole Reaction: Imidazole is reacted with phosphorus trichloride in the presence of acetic acid.

    Hydrolysis: The intermediate product is then hydrolyzed to produce zoledronic acid.

Industrial Production Methods

In industrial settings, the production of zoledronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Zoledronic acid undergoes several types of chemical reactions, including:

    Oxidation: Zoledronic acid can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.

    Reduction: Reduction reactions are less common for zoledronic acid due to its stable structure.

    Substitution: Zoledronic acid can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed, though this is rare.

    Substitution: Nucleophiles such as amines can react with zoledronic acid under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted zoledronic acid compounds.

Scientific Research Applications

Zoledronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of bisphosphonate chemistry and bone resorption inhibition.

    Biology: Zoledronic acid is studied for its effects on osteoclasts and bone metabolism.

    Medicine: It is extensively researched for its therapeutic potential in treating osteoporosis, Paget’s disease, and bone metastases.

    Industry: Zoledronic acid is used in the pharmaceutical industry for the development of bone disease treatments.

Mechanism of Action

Zoledronic acid exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, zoledronic acid inhibits the enzyme farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to osteoclast apoptosis and reduced bone resorption.

Comparison with Similar Compounds

Similar Compounds

  • Ibandronic acid
  • Minodronic acid
  • Risedronic acid

Comparison

Zoledronic acid is unique among bisphosphonates due to its high potency and long duration of action. Compared to ibandronic acid, minodronic acid, and risedronic acid, zoledronic acid has a stronger affinity for bone mineral and a more prolonged inhibitory effect on bone resorption. This makes it particularly effective in treating severe bone diseases and conditions with high bone turnover.

Properties

IUPAC Name

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSHFZJLPYLRIP-BMZHGHOISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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